2-(4-bromophenoxy)-N-(2-methylquinolin-8-yl)acetamide
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Overview
Description
2-(4-bromophenoxy)-N-(2-methylquinolin-8-yl)acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a bromophenoxy group and a methylquinolinyl group connected via an acetamide linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(2-methylquinolin-8-yl)acetamide typically involves the following steps:
Formation of 4-bromophenol: This can be achieved through the bromination of phenol using bromine in the presence of a catalyst.
Synthesis of 2-methylquinoline: This can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Coupling Reaction: The 4-bromophenol is then reacted with 2-methylquinoline in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-(2-methylquinolin-8-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-bromophenoxy)-N-(2-methylquinolin-8-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(2-methylquinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cell surface receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(2-methylquinolin-8-yl)acetamide
- 2-(4-fluorophenoxy)-N-(2-methylquinolin-8-yl)acetamide
- 2-(4-iodophenoxy)-N-(2-methylquinolin-8-yl)acetamide
Uniqueness
2-(4-bromophenoxy)-N-(2-methylquinolin-8-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets.
Properties
Molecular Formula |
C18H15BrN2O2 |
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Molecular Weight |
371.2 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-(2-methylquinolin-8-yl)acetamide |
InChI |
InChI=1S/C18H15BrN2O2/c1-12-5-6-13-3-2-4-16(18(13)20-12)21-17(22)11-23-15-9-7-14(19)8-10-15/h2-10H,11H2,1H3,(H,21,22) |
InChI Key |
ZSXDNAIGSPXFKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)COC3=CC=C(C=C3)Br)C=C1 |
Origin of Product |
United States |
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